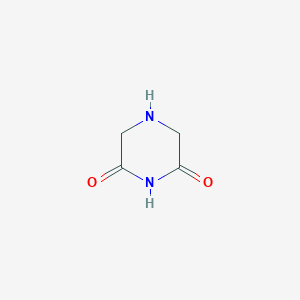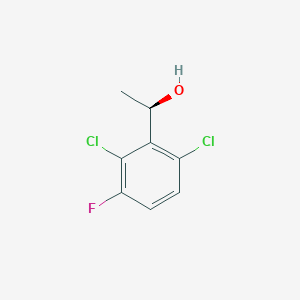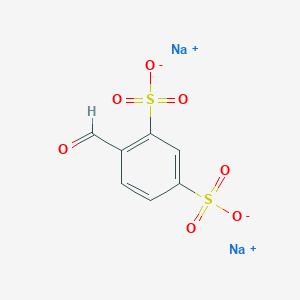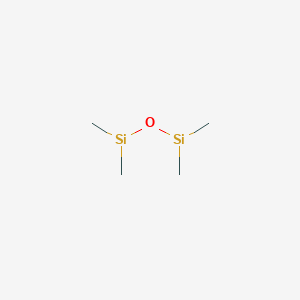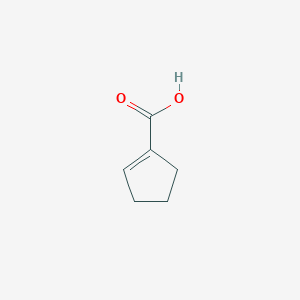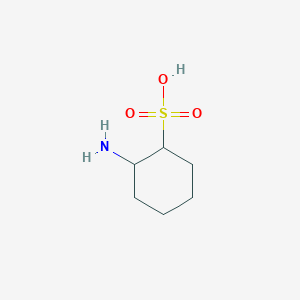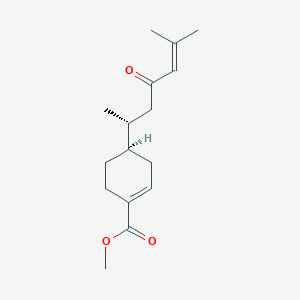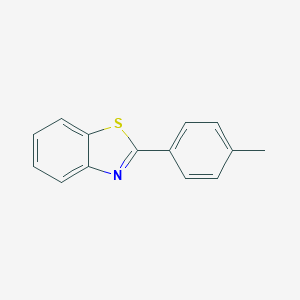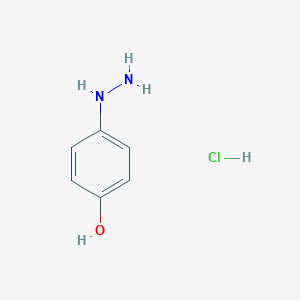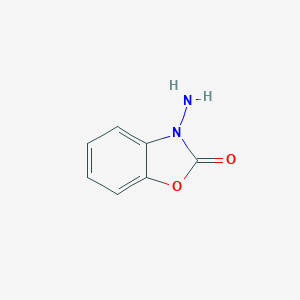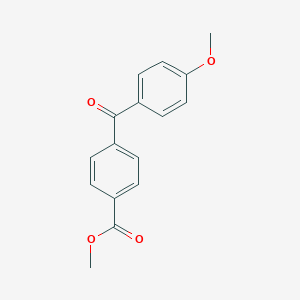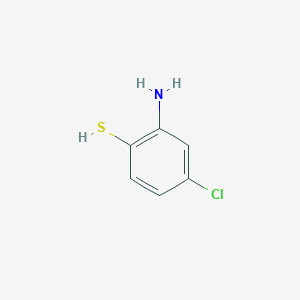![molecular formula C22H24N2O B107461 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide CAS No. 18391-96-3](/img/structure/B107461.png)
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Effets Biochimiques Et Physiologiques
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. It has also been shown to induce the expression of certain genes, such as p53, which is a tumor suppressor gene.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. It has also been shown to have low toxicity in animal studies, which is a promising characteristic for further investigation. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for further research.
Orientations Futures
There are several future directions for research on 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide. One area of interest is investigating its potential as a treatment for other diseases, such as viral infections and autoimmune diseases. Another area of interest is investigating its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human trials.
Méthodes De Synthèse
The synthesis of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 2-methylphenylhydrazine, which is then reacted with cyclohexanone to obtain the intermediate product. The intermediate is then reacted with 7-methoxyindole-2-carboxylic acid to obtain the final product.
Applications De Recherche Scientifique
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have potential applications in various areas of biomedical research. One of the main areas of interest is cancer research, where this compound has been shown to have anti-cancer properties. It has also been investigated for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
18391-96-3 |
|---|---|
Nom du produit |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-15-9-4-5-12-18(15)23-21(25)20-22(13-6-3-7-14-22)17-11-8-10-16(2)19(17)24-20/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,23,25) |
Clé InChI |
WCUHPJLMKAZIPH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
SMILES canonique |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
Synonymes |
2'-(2-Methylphenylaminocarbonyl)-7'-methylspiro[cyclohexane-1,3'-[3H]indole] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



